molecular formula C13H18O B179606 1-(p-Tolyl)hexan-1-one CAS No. 1669-33-6

1-(p-Tolyl)hexan-1-one

Cat. No.: B179606
CAS No.: 1669-33-6
M. Wt: 190.28 g/mol
InChI Key: OGRXDZGVASXMGD-UHFFFAOYSA-N
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Description

“1-(p-Tolyl)hexan-1-one” is a chemical compound with the CAS Number: 1669-33-6 and a linear formula of C13H18O . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H18O . This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 190.29 . .

Scientific Research Applications

  • Synthesis of Bicyclic Compounds : 1-(p-Tolyl)hexan-1-one derivatives have been used in the synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexanes, utilizing the 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids. This approach offers an efficient method for preparing these bicyclic compounds from α,β-unsaturated esters (Satoh, Ikeda, Miyagawa, & Noguchi, 2010).

  • Polymer Synthesis : Diarylsiloxane polymers, containing phenyl and p-tolyl substituents, have been synthesized using derivatives of this compound. These polymers exhibit high melting points and crystallinity, and they undergo crystal-liquid-crystal transitions, indicating potential applications in high-temperature environments (Lee & Meier, 1993).

  • Preparation of 3-Azabicyclo[3.1.0]hexanes : Using this compound derivatives, researchers have developed a method for synthesizing 3-azabicyclo[3.1.0]hexanes. This involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, yielding products with up to 94% efficiency (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).

  • Asymmetric Synthesis of Bicyclic Compounds : this compound derivatives have been utilized in the asymmetric synthesis of 3-oxabicyclo[3.1.0]hexanes and bicyclo[3.1.0]hexanes. The process involves a 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids, which allows for the synthesis of enantiopure compounds (Satoh, Tsuru, Ikeda, Miyagawa, Momochi, & Kimura, 2012).

  • Biofuel Research : this compound related compounds like 1-hexanol have been investigated as sustainable biofuels for diesel engines. These studies focus on the combustion and emission characteristics, exploring the viability of such compounds in reducing environmental impact while maintaining engine efficiency (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).

Mechanism of Action

The mechanism of action of “1-(p-Tolyl)hexan-1-one” is not explicitly stated in the available resources .

Safety and Hazards

Safety data for “1-(p-Tolyl)hexan-1-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

1-(4-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXDZGVASXMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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